Lithium benzofuran-2-sulfinate
CAS No.:
Cat. No.: VC14317515
Molecular Formula: C8H5LiO3S
Molecular Weight: 188.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H5LiO3S |
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Molecular Weight | 188.2 g/mol |
IUPAC Name | lithium;1-benzofuran-2-sulfinate |
Standard InChI | InChI=1S/C8H6O3S.Li/c9-12(10)8-5-6-3-1-2-4-7(6)11-8;/h1-5H,(H,9,10);/q;+1/p-1 |
Standard InChI Key | DUMDDGHNCSUHMI-UHFFFAOYSA-M |
Canonical SMILES | [Li+].C1=CC=C2C(=C1)C=C(O2)S(=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Lithium benzofuran-2-sulfinate consists of a benzofuran scaffold—a fused bicyclic system comprising a benzene ring and a furan heterocycle—substituted at the 2-position with a sulfinate group (-SO₂⁻) bound to a lithium cation. The compound’s IUPAC name, lithium;1-benzofuran-2-sulfinate, reflects this arrangement . Key structural identifiers include:
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SMILES:
[Li+].C1=CC=C2C(=C1)C=C(O2)S(=O)[O-]
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InChIKey:
DUMDDGHNCSUHMI-UHFFFAOYSA-M
The lithium ion stabilizes the sulfinate anion through electrostatic interactions, enhancing its solubility in polar aprotic solvents like tetrahydrofuran (THF) .
Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 188.2 g/mol | |
Parent Compound | 1-Benzofuran-2-sulfinic acid | |
Synthons | Organometallic reagents, DABSO |
The compound’s aromatic benzofuran moiety contributes to its stability, while the sulfinate group confers nucleophilic reactivity, enabling participation in diverse chemical transformations .
Synthetic Methodologies
One-Pot Synthesis via Organometallic Intermediates
A landmark study demonstrated the efficient synthesis of lithium benzofuran-2-sulfinate using a one-pot, three-step protocol :
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Generation of Sulfinate Salt: Reaction of benzofuran-2-ylmagnesium bromide with diethyl azodicarboxylate (DABSO) in THF yields the lithium sulfinate intermediate.
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Sulfinyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) produces the corresponding sulfinyl chloride.
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Amine Coupling: Reaction with morpholine or other amines furnishes sulfinamide derivatives (e.g., 2k) in yields exceeding 79% .
This method avoids purification of intermediates and operates under mild conditions (room temperature, nitrogen atmosphere), making it scalable for industrial applications .
Alternative Pathways
While the organometallic route predominates, other approaches include:
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Metathesis Reactions: Exchange between sodium benzofuran-2-sulfinate and lithium salts.
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Acid-Base Neutralization: Reaction of 1-benzofuran-2-sulfinic acid with lithium hydroxide.
Reactivity and Functionalization
Nucleophilic Sulfinate Group
The sulfinate anion acts as a soft nucleophile, participating in:
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Sulfinamide Formation: Reaction with amines via sulfinyl chloride intermediates (e.g., synthesis of 2k with morpholine) .
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Electrophilic Substitution: Arylation and alkylation at the sulfur center.
Coordination Chemistry
Lithium coordination modulates reactivity, as evidenced by:
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Solvent-Dependent Behavior: Enhanced solubility in THF facilitates reactions with electrophiles.
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Stabilization of Transition States: Lithium ions stabilize intermediates during sulfinyl chloride formation .
Applications in Synthetic Chemistry
Pharmaceutical Intermediates
Lithium benzofuran-2-sulfinate serves as a precursor to sulfinamides—key chiral auxiliaries in asymmetric synthesis. For example:
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Anticancer Agents: Sulfinamide derivatives exhibit activity in kinase inhibition assays.
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Antiviral Compounds: Functionalized benzofuran sulfinates are explored for protease inhibition .
Materials Science
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Lithium-Ion Batteries: Analogous lithium sulfinates are investigated as electrolyte additives, though direct applications remain underexplored .
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Polymer Stabilizers: Sulfinate groups inhibit radical degradation in polymers.
Comparative Analysis with Related Compounds
Compound | Key Features | Distinguishing Attributes |
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Sodium Benzenesulfinate | Water-soluble; common sulfinating agent | Lacks aromatic benzofuran system |
Lithium Methanesulfinate | Simpler aliphatic structure | Lower thermal stability |
Benzothiophene Sulfinate | Sulfur-containing heterocycle | Different electronic properties |
Lithium benzofuran-2-sulfinate’s fused aromatic system enhances stability and electronic delocalization compared to aliphatic or non-fused analogs .
Challenges and Future Directions
Limitations
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Air Sensitivity: Lithium sulfinates require inert handling conditions.
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Purification Complexity: Byproducts from organometallic reactions necessitate chromatographic separation .
Research Opportunities
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